Propyl nitrocarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

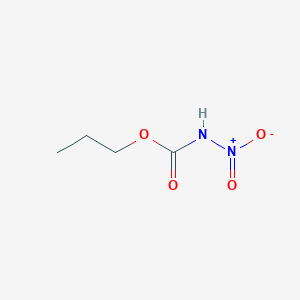

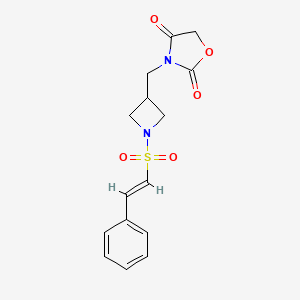

Propyl nitrocarbamate is a chemical compound with the molecular formula C4H8N2O4 . It is a derivative of carbamic acid .

Synthesis Analysis

The synthesis of nitrocarbamates can be accomplished by a two-step synthesis. The precursor carbamates are synthesized with the reagent chlorosulfonyl isocyanate (CSI) and further nitrated using mixed acid . In another study, the nitrocarbamate derivative of the well-known and intensively investigated nitro ester DINA was prepared and studied. Starting with bis(hydroxyethyl) nitramine obtained from DINA, the corresponding carbamate was obtained by treatment with chlorosulfonyl isocyanate (CSI) .Molecular Structure Analysis

The this compound molecule contains a total of 17 bond(s). There are 9 non-H bond(s), 3 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis

A mixed solution of n-propyl nitrate (NPN) and nitric acid was analyzed using isoperibolic experiments and differential scanning calorimetry . The thermal decomposition in the mixed solution involved two competing reactions: the decomposition of NPN in the nitric acid solution and the decomposition of nitric acid .科学的研究の応用

Synthesis and Energetic Material Applications

Efficient Synthesis and Energetic Applications : Propyl nitrocarbamate derivatives, synthesized from sugar alcohols, have been developed for potential use in energetic materials. These compounds exhibit good detonation performance and are characterized by lower sensitivities compared to traditional nitrate ester explosives, making them promising for safer energetic applications (Axthammer, Klapötke, & Krumm, 2016).

Synthesis from Polynitro Alcohols : A novel synthesis strategy for creating energetic carbamates and nitrocarbamates from polynitro alcohols has been introduced. These new substances demonstrate potential as high energetic oxidizers for various applications, characterized by their thermal stability and energetic performance (Axthammer, Krumm, & Klapötke, 2015).

Analytical Chemistry Applications

- Micro Multiphase Laminar Flow for Extraction and Determination : this compound, among other carbamate pesticides, has been studied using a microchip with newly designed microchannels for efficient solvent extraction. This technique offers a sensitive method for pesticide detection, significantly enhancing analytical capabilities in environmental monitoring (Smirnova, Shimura, Hibara, Proskurnin, & Kitamori, 2007).

Nitrosocarbonyl Intermediates in Organic Synthesis

- Generation and Trapping of Nitrosocarbonyl Intermediates : Research in the generation and trapping of nitrosocarbonyl intermediates, which include this compound, has significantly impacted organic synthesis. These intermediates are crucial for various synthetic targets, and their study has led to the development of new methodologies in organic chemistry (Memeo & Quadrelli, 2017).

作用機序

Target of Action

Propyl nitrocarbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, including various enzymes and receptors in the body . .

Mode of Action

Carbamates in general are known to interact with their targets by forming a covalent bond, leading to inhibition of the target’s function

Biochemical Pathways

Carbamates, including this compound, can affect various biochemical pathways. They have been implicated in the dysregulation of the immune system, potentially initiating, facilitating, or exacerbating pathological immune processes . This can lead to immunotoxicity by inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability and overall therapeutic potential .

Result of Action

Carbamates have been associated with alterations in immune response, potentially leading to diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature, pH, and dissolved oxygen levels have been found to significantly affect the activity of certain carbamate compounds . .

Safety and Hazards

生化学分析

Biochemical Properties

Propyl nitrocarbamate, like other carbamates, may interact with various enzymes, proteins, and other biomolecules. The specific interactions of this compound have not been extensively studied. This interaction is often exploited in the use of certain carbamates as pesticides .

Cellular Effects

These effects are likely due to the ability of carbamates to initiate, facilitate, or exacerbate pathological immune processes .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Carbamates typically exert their effects through the inhibition of enzymes. For instance, carbamates inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter .

Metabolic Pathways

Carbamates are generally metabolized in the liver, where they undergo hydrolysis and conjugation reactions .

Transport and Distribution

Carbamates are generally lipophilic, allowing them to easily cross cell membranes .

特性

IUPAC Name |

propyl N-nitrocarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c1-2-3-10-4(7)5-6(8)9/h2-3H2,1H3,(H,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQEMOBLDPHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)N[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)

![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)

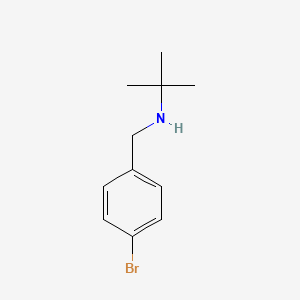

![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)

![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)

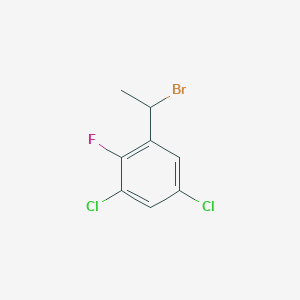

![7-(Chloromethyl)benzo[b]thiophene](/img/structure/B2611592.png)

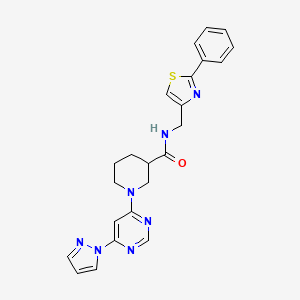

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide](/img/structure/B2611593.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2611597.png)